molecular formula C13H15BrN2S B2660544 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide CAS No. 1328486-00-5

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide

Cat. No.: B2660544
CAS No.: 1328486-00-5
M. Wt: 311.24
InChI Key: WGGXKJWYQZMZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide is a bicyclic heterocyclic compound featuring a thiazole ring fused with a tetrahydropyridine moiety. The p-tolyl (4-methylphenyl) substituent at the 2-position of the thiazole ring distinguishes it from structurally related analogs. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules.

Properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S.BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;/h2-5,14H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXKJWYQZMZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylamine with a thiazole precursor under acidic conditions to form the desired product. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of hydrobromic acid in industrial settings would require appropriate safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., Methyl, p-Tolyl) : Enhance lipophilicity and binding affinity in enzyme inhibitors. The 5-methyl derivative (CAS 720720-96-7) demonstrates conformational stability in Factor Xa inhibitor binding pockets .
  • Electron-Withdrawing Halogens (e.g., Br, Cl) : Improve reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex drug candidates .
  • Amine Substituents : Serve as nucleophilic sites for further functionalization, enabling diversification in medicinal chemistry .

Salt Forms and Stability

  • Hydrobromide vs. Hydrochloride Salts : Hydrobromide salts (e.g., the target compound) may offer enhanced crystallinity and solubility compared to hydrochloride analogs, though data are sparse. For instance, 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS 949922-52-5) is commercially available with >98% purity, suggesting stability under standard storage conditions .

Biological Activity

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. The compound is classified under thiazolo[5,4-c]pyridines and has garnered interest in medicinal chemistry due to its pharmacological properties.

  • Molecular Formula : C₁₃H₁₅BrN₂S
  • Molar Mass : 230.33 g/mol
  • CAS Number : 1328486-00-5

The structure features a tetrahydrothiazole ring fused to a pyridine moiety with a para-tolyl group attached to the nitrogen atom of the thiazole ring. The hydrobromide form enhances solubility and stability, making it suitable for various applications in scientific research.

Pharmacological Potential

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Studies suggest that thiazolo[5,4-c]pyridines can possess antimicrobial properties. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Compounds within this class may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or antioxidant activity.

The biological effects are likely mediated through interactions with specific biological targets. For example:

  • Enzyme Inhibition : Certain thiazolo[5,4-c]pyridines are known to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing neuronal signaling.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural modifications impact biological efficacy. Key findings include:

  • Substituent Effects : The presence of different substituents on the thiazole or pyridine rings can significantly alter the compound's potency and selectivity against biological targets.
  • Ring Size and Saturation : Variations in ring saturation and size can influence both solubility and interaction profiles with target biomolecules.

Comparative Analysis

To illustrate the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide124458-27-10.85Methyl substitution at position 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride720720-96-70.81Carboxylic acid functionality
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride1186663-33-10.77Ethyl ester group
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride949922-52-50.77Bromo substitution at position 2

The table highlights that while these compounds share core structural elements with this compound, the unique para-tolyl group significantly influences its biological activities.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolo[5,4-c]pyridines exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cancer Cell Proliferation Inhibition : Research indicated that specific thiazolo derivatives could inhibit proliferation in various cancer cell lines by inducing apoptosis through caspase activation.
  • Neuroprotection in Animal Models : Experimental studies showed that certain thiazolo derivatives improved cognitive function in animal models of neurodegeneration by reducing oxidative stress markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.